2,5-Diethoxybenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2,5-diethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO3/c1-3-13-8-5-6-10-9(7-8)12-11(15-10)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
UXDLZJHZQHQEAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=N2)OCC |
Origin of Product |
United States |
Innovative Synthetic Methodologies for 2,5 Diethoxybenzo D Oxazole
De Novo Synthesis Strategies for the Benzo[d]oxazole Ring System
The formation of the benzo[d]oxazole ring is the cornerstone of synthesizing 2,5-Diethoxybenzo[d]oxazole. This section delves into various de novo strategies, which involve the construction of the heterocyclic ring from acyclic precursors.
Adaptation of Established Oxazole (B20620) Synthesis Protocols for Benzo[d]oxazoles
Classical methods for oxazole synthesis have been effectively adapted to construct the fused benzo[d]oxazole system. These adaptations often involve the use of ortho-substituted anilines as key starting materials, which provide the necessary functionality for the annulation of the oxazole ring onto the benzene (B151609) core.
The Robinson-Gabriel synthesis, a cornerstone in oxazole chemistry, traditionally involves the cyclodehydration of α-acylamino ketones. ijpsonline.comresearchgate.netconnectjournals.com For the synthesis of benzo[d]oxazoles, this method is modified to utilize an ortho-aminophenol derivative. The general principle involves the acylation of an ortho-aminophenol followed by an intramolecular cyclization and dehydration.
Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Type Syntheses
| Dehydrating Agent | Typical Reaction Conditions | Reported Yields (General) | Reference |
| Concentrated H₂SO₄ | High Temperature | Moderate | wikipedia.org |
| Polyphosphoric Acid (PPA) | 80-160 °C | 50-60% | ijpsonline.com |
| Phosphorus Oxychloride (POCl₃) | Reflux in inert solvent | Variable | wikipedia.org |
| Trifluoroacetic Anhydride (TFAA) | Room Temperature to Reflux | Good to Excellent | researchgate.net |
Note: Yields are general and highly dependent on the specific substrates.
The Fischer oxazole synthesis is another classical method that involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid. ijpsonline.comwikipedia.org Adapting this method for benzo[d]oxazoles would necessitate starting with an ortho-aminophenol-derived cyanohydrin or a related precursor. The reaction proceeds through the formation of an intermediate which then undergoes acid-catalyzed cyclization and dehydration.
This synthesis is particularly useful for preparing 2,5-disubstituted oxazoles, including diaryloxazoles. ijpsonline.com The traditional conditions involve passing dry hydrogen chloride gas through a solution of the reactants in an ethereal solvent. ijpsonline.com While this method is robust, the requirement for anhydrous and strongly acidic conditions may not be suitable for substrates with sensitive functional groups. Modern modifications of the Fischer synthesis aim to employ milder reaction conditions and expand the substrate scope. For the synthesis of a 2,5-dialkoxybenzo[d]oxazole, a potential route could involve the reaction of a suitably substituted ortho-hydroxyaniline derivative with an appropriate aldehyde and a source of cyanide.
The condensation of α-haloketones with primary amides, often referred to as the Bredereck reaction, is a versatile method for synthesizing substituted oxazoles. To apply this to benzo[d]oxazole synthesis, an ortho-aminophenol derivative would be used in place of a simple amide. The reaction likely proceeds through initial N-alkylation of the amino group by the α-haloketone, followed by intramolecular cyclization of the resulting intermediate.
Recent advancements in this area focus on the use of α-tosyloxyketones as safer and more stable alternatives to lachrymatory α-haloketones. connectjournals.com These reactions can be carried out under various conditions, and the use of different bases and solvents can influence the reaction outcome. For the synthesis of this compound, a plausible route would involve the reaction of a 4-ethoxy-2-aminophenol with an α-halo- or α-tosyloxyketone bearing an ethoxy group.
Application of Advanced Catalytic Approaches in this compound Formation
Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic rings, offering advantages in terms of efficiency, selectivity, and milder reaction conditions.
Copper catalysis has emerged as a powerful tool in organic synthesis, including the formation of oxazole and benzo[d]oxazole rings. nih.gov Copper-catalyzed cascade reactions for the synthesis of 2,5-disubstituted oxazoles often involve a sequence of bond-forming events in a single pot. While the direct synthesis of this compound via a copper-catalyzed cascade reaction is not explicitly detailed in the literature, related transformations provide a strong basis for its feasibility.
For instance, copper-catalyzed methods have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids, showcasing the utility of copper in facilitating oxidative cyclizations. nih.gov The synthesis of 2,5-disubstituted oxazoles has also been achieved through ruthenium(II) porphyrin and simple copper salt catalysis. organic-chemistry.org These reactions proceed through the formation of intermolecular C-N and intramolecular C-O bonds.
Table 2: Overview of a Representative Copper-Catalyzed Oxadiazole Synthesis
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ | O₂ (1 atm) | DMF | 120 | 4 | up to 92 | nih.gov |
This table represents a general protocol for a related heterocyclic synthesis and suggests the potential conditions for a copper-catalyzed benzo[d]oxazole synthesis.
The development of such catalytic systems for the direct synthesis of this compound from readily available starting materials, such as substituted anilides or ortho-aminophenols and suitable coupling partners, represents a promising and innovative avenue in heterocyclic chemistry.
Cobalt(III)-Catalyzed Cross-Coupling Reactions for this compound Precursors
The use of earth-abundant and less toxic metals like cobalt is a significant advancement in cross-coupling chemistry, offering an alternative to precious metal catalysts. Cobalt(II) complexes have been shown to efficiently catalyze the intramolecular C-O cross-coupling of N-(2-bromophenyl)benzamides to produce benzoxazoles. rsc.orgnih.gov This approach is general, air-stable, and provides the products in moderate to high yields at moderate temperatures. rsc.orgnih.gov
For the synthesis of precursors to this compound, a key starting material would be an appropriately substituted N-(2-halo-4,X-diethoxyphenyl)amide. A cobalt-catalyzed intramolecular cyclization would then form the core benzoxazole (B165842) structure. This method represents a powerful tool for the direct C–H bond functionalization and construction of the heterocyclic system. acs.org Cobalt catalysis can also be employed in cross-dehydrogenative coupling reactions, for instance, between benzoxazoles and ethers, using an inexpensive catalyst like CoCO₃. nih.gov These reactions often proceed through a radical process, expanding the toolkit for modifying benzoxazole precursors. nih.gov
Manganese-Catalyzed Dehydrogenation for Oxazole Synthesis
Manganese is another earth-abundant metal that has emerged as a powerful catalyst for sustainable chemical synthesis. Manganese-catalyzed dehydrogenation, also known as "borrowing hydrogen" or "hydrogen auto-transfer," allows for the construction of C–C and C–N bonds using alcohols as alkylating agents, with water being the only byproduct. nih.gov
This methodology is particularly relevant for synthesizing the oxazole ring. A one-pot, regioselective reaction starting from esters and amino alcohols can be mediated by a Mn(I) compound. uni-bayreuth.deresearchgate.net This process involves the liberation of hydrogen gas and is often more efficient than analogous iridium or ruthenium catalysts. uni-bayreuth.deresearchgate.net To synthesize a precursor for this compound, one could envision the reaction between an appropriate ester and a 2-amino-4-ethoxyphenol derivative. The manganese catalyst first facilitates the dehydrogenation of an alcohol to an aldehyde, which then undergoes condensation and subsequent cyclization. nih.govkaust.edu.sa
| Entry | Ester Starting Material | Amino Alcohol | Catalyst Loading (mol%) | Yield (%) |
| 1 | tert-butyl benzoate | 2-amino-2-phenylethan-1-ol | 1.50 | 93 |
| 2 | tert-butyl furan-2-carboxylate | 2-amino-2-phenylethan-1-ol | 1.50 | 72 |
| 3 | 2-naphtoyl tert-butyl ester | 2-amino-2-(p-tolyl)ethan-1-ol | 1.50 | 93 |
This table presents representative yields for manganese-catalyzed oxazole synthesis from various starting materials, demonstrating the versatility of the method. The reaction involves a two-step process under anaerobic conditions. uni-bayreuth.deresearchgate.netresearchgate.net
Regioselective Functionalization Strategies for Introducing Diethoxy Moieties
The precise installation of two ethoxy groups at the C5 and C2 positions of the benzoxazole core is a significant synthetic challenge. This requires highly regioselective methods, which can be broadly categorized into late-stage functionalization and strategies involving orthogonal protecting groups.
Late-Stage Alkoxylation Methods
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in the synthesis, avoiding the need for de novo synthesis of each analog. nih.govresearchgate.net While much of the focus has been on C-H alkylation, these principles can be extended to alkoxylation. nih.govnih.gov
Introducing ethoxy groups onto a pre-formed benzoxazole ring could be achieved through methods like photocatalysis or electrochemistry. nih.govacs.org These techniques can generate radical intermediates under mild conditions that are tolerant of various functional groups. nih.gov For this compound, this would involve the direct C-H alkoxylation of a benzoxazole precursor. The challenge lies in controlling the regioselectivity to target the desired C2 and C5 positions.
Strategies for Orthogonal Protection and Deprotection in Diethoxy Integration
A more controlled approach to introducing the diethoxy groups involves building the molecule from a precursor with hydroxyl groups at the desired positions, which are then etherified. When synthesizing a molecule with multiple hydroxyl groups that need to be functionalized differently, orthogonal protecting groups are essential. jocpr.com These are groups that can be removed under specific conditions without affecting other protecting groups in the molecule. jocpr.com
For the synthesis of this compound, a potential precursor is 2-amino-1,4-dihydroxybenzene (a hydroquinone (B1673460) derivative). To selectively introduce two different groups or to control the sequence of reactions, one would protect the hydroxyl groups. For instance, one hydroxyl could be protected as a silyl (B83357) ether (e.g., TBDMS), while the other is protected as a benzyl (B1604629) ether. The silyl ether can be removed under acidic conditions or with fluoride (B91410) ions, while the benzyl ether is typically removed by hydrogenolysis. This orthogonal strategy allows for the sequential and controlled introduction of the ethoxy groups, ensuring the correct final structure. jocpr.comnih.gov
Optimization of Reaction Conditions and Yield Enhancement Protocols
Optimizing reaction conditions is key to maximizing yield and purity in chemical synthesis. Factors such as the choice of solvent, temperature, and catalyst concentration play a critical role.
Solvent Effects and Reaction Medium Engineering
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | DCE | 25 | 70 |
| 2 | Toluene | 25 | 75 |
| 3 | CH₃CN | 25 | 72 |
| 4 | DCM | 25 | 81 |
| 5 | DCM | 0 | 78 |
| 6 | DCM | -20 | 75 |
This table illustrates the impact of different solvents and temperatures on the yield of a model reaction for 2-substituted benzoxazole synthesis. The highest yield was achieved in DCM at room temperature. nih.gov
Temperature and Pressure Control for Maximizing Conversion and Selectivity
In the synthesis of this compound, as with many heterocyclic compounds, the precise control of reaction temperature and pressure is paramount for steering the reaction towards high conversion of reactants and exceptional selectivity for the desired product. These parameters critically influence reaction kinetics, thermodynamic equilibria, and the activation of desired versus undesired reaction pathways.
Temperature Control
Temperature is a fundamental parameter in chemical synthesis, directly impacting the rate of reaction. According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant by providing the necessary activation energy for the transformation. libretexts.org In the context of benzoxazole synthesis, which often involves a key cyclization or condensation step, temperature control is crucial for achieving optimal yields.
Research on various substituted benzoxazoles demonstrates a wide range of optimal temperatures depending on the specific synthetic route and catalytic system employed. For instance, some modern catalytic methods, such as those using specific nanoparticles or ionic liquids, can proceed efficiently at moderate temperatures of 50°C to 70°C. ajchem-a.comnih.gov Other methodologies may require significantly higher temperatures, sometimes up to 140°C or 180°C, to drive the reaction to completion. jocpr.comnih.govmdpi.com
However, elevating the temperature indefinitely is not always beneficial. Excessive heat can lead to several undesirable outcomes:
Reduced Selectivity: At higher temperatures, alternative reaction pathways may become accessible, leading to the formation of byproducts.
Catalyst Deactivation: The catalyst used in the synthesis may lose its activity or stability at very high temperatures.
Therefore, identifying the optimal temperature is a balancing act between achieving a practical reaction rate and minimizing side reactions and degradation. This often involves empirical optimization studies where the reaction is performed across a range of temperatures to pinpoint the ideal conditions that maximize the yield of the target molecule. For a hypothetical synthesis of a benzoxazole derivative, the relationship between temperature and yield can be illustrated as follows.
Table 1: Illustrative Effect of Temperature on Benzoxazole Synthesis Yield
| Reaction Temperature (°C) | Product Yield (%) | Observations |
|---|---|---|
| 60 | 45 | Slow reaction rate, incomplete conversion. |
| 80 | 78 | Significant increase in conversion rate. |
| 100 | 92 | Optimal yield achieved with high selectivity. |
| 120 | 85 | Noticeable formation of byproducts. |
| 140 | 71 | Increased byproduct formation and evidence of minor product degradation. researchgate.net |
Pressure Control
The influence of pressure on the synthesis of benzoxazoles is generally less pronounced than that of temperature, particularly for reactions conducted entirely in the liquid phase where no gaseous reactants are involved and there is no net change in the number of moles of gas. Most standard benzoxazole syntheses are performed at atmospheric pressure.
However, high-pressure conditions can be a valuable tool in specific circumstances. According to Le Châtelier's principle, increasing the pressure will favor the reaction that leads to a decrease in volume. In terms of kinetics, high pressure can accelerate reactions that have a negative activation volume, where the volume of the transition state is smaller than the volume of the reactants. While not commonly reported for the synthesis of small-molecule benzoxazoles, high-pressure techniques have been successfully applied to the synthesis of poly(benzoxazoles). acs.org
For the synthesis of this compound via common liquid-phase routes, significant deviations from atmospheric pressure are typically not required. The potential benefits of applying high pressure, such as a modest increase in reaction rate or selectivity, must be weighed against the significantly higher cost and complexity of the required equipment. The effect of pressure on a typical liquid-phase condensation reaction is often minimal, as illustrated in the hypothetical data below.
Table 2: Illustrative Effect of Pressure on a Liquid-Phase Benzoxazole Synthesis
| Pressure (atm) | Product Yield (%) | Observations |
|---|---|---|
| 1 (Atmospheric) | 92 | Standard operating condition, optimal yield. |
| 10 | 92 | No significant change in yield or reaction rate. |
| 50 | 93 | Marginal increase in yield, likely within experimental error. |
| 100 | 93 | No further improvement; high-pressure equipment required. |
Advanced Spectroscopic Elucidation of 2,5 Diethoxybenzo D Oxazole Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Comprehensive ¹H NMR Spectral Analysis: Proton Chemical Shifts and Spin-Spin Coupling Patterns
The ¹H NMR spectrum of 2,5-Diethoxybenzo[d]oxazole is anticipated to exhibit distinct signals corresponding to the aromatic protons and the ethoxy substituents. The aromatic region would likely display an ABC spin system for the three protons on the benzene (B151609) ring. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at C6. The C6 proton would likely present as a doublet of doublets, showing coupling to both the C4 and C7 protons. The C7 proton should also appear as a doublet, coupled to the C6 proton.
The two ethoxy groups at the C2 and C5 positions would each produce a characteristic quartet and triplet. The methylene (B1212753) protons (-O-CH₂-) would give rise to a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would appear as a triplet, coupled to the methylene protons. The integration of these signals would confirm the number of protons in each environment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.0 - 7.5 | d | 8.0 - 9.0 |
| H-6 | 6.8 - 7.2 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| H-7 | 7.0 - 7.5 | d | 2.0 - 3.0 |
| -OCH₂CH₃ (C2) | 4.0 - 4.5 | q | 6.5 - 7.5 |
| -OCH₂CH₃ (C5) | 4.0 - 4.5 | q | 6.5 - 7.5 |
| -OCH₂CH₃ (C2) | 1.3 - 1.6 | t | 6.5 - 7.5 |
Detailed ¹³C NMR Spectroscopy: Carbon Chemical Shifts and Quaternary Carbon Assignment
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected. The spectrum would feature signals for the aromatic carbons, the carbons of the oxazole (B20620) ring, and the carbons of the two ethoxy groups. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy groups. Quaternary carbons, such as C2, C3a, C5, and C7a of the benzoxazole (B165842) core, can be identified by their lack of signal in a DEPT-135 experiment. The carbon of the oxazole ring (C2) is expected to have a characteristic chemical shift in the range of 150-165 ppm. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 150 - 165 |
| C3a | 140 - 150 |
| C4 | 110 - 120 |
| C5 | 145 - 155 |
| C6 | 115 - 125 |
| C7 | 105 - 115 |
| C7a | 140 - 150 |
| -OCH₂CH₃ (C2) | 60 - 70 |
| -OCH₂CH₃ (C5) | 60 - 70 |
| -OCH₂CH₃ (C2) | 14 - 16 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity (COSY, HSQC, HMBC, NOESY)
To further confirm the structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the aromatic protons (H-4 with H-6, and H-6 with H-7) and within the ethoxy groups (methylene protons with methyl protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the signals of the protonated aromatic carbons (C4, C6, C7) and the carbons of the ethoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the methylene protons of the ethoxy groups to the aromatic carbons to which they are attached (C2 and C5), confirming their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be expected between the methylene protons of the ethoxy groups and the adjacent aromatic protons, further confirming the substitution pattern.
Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C stretching of the ether groups, C=N stretching of the oxazole ring, and C-H stretching of the aromatic and aliphatic parts of the molecule. Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching bands are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the aryl ether linkages would likely produce strong bands in the 1250-1000 cm⁻¹ region.
Raman spectroscopy, which is complementary to IR spectroscopy, would also be valuable. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzoxazole ring system would be a characteristic feature.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy groups. Common fragmentation pathways for benzoxazole derivatives include the cleavage of the oxazole ring.
Elucidation of Characteristic Fragmentation Pathways for Diethoxybenzo[d]oxazole Isomers
The mass spectrum of a diethoxybenzo[d]oxazole isomer would be expected to show a prominent molecular ion peak (M• ⁺). The primary fragmentation pathways would likely involve the cleavage of the ethoxy groups. The loss of an ethyl radical (•CH₂CH₃) would result in a fragment ion [M - 29]⁺. Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion is a common fragmentation pattern for such heterocyclic systems, leading to an [M - 29 - 28]⁺ ion.
Another probable fragmentation route involves the loss of an ethylene (B1197577) molecule (CH₂=CH₂) via a McLafferty-type rearrangement from one of the ethoxy groups, resulting in a fragment ion [M - 28]• ⁺. This would be followed by the loss of the second ethoxy group or further fragmentation of the benzoxazole ring.
The differentiation of diethoxybenzo[d]oxazole isomers through mass spectrometry would depend on the relative abundances of these fragment ions. The position of the ethoxy groups on the benzene ring can influence the stability of the resulting fragment ions, leading to variations in the mass spectrum. For instance, the potential for ortho-effects between adjacent ethoxy groups or between an ethoxy group and the oxazole ring could lead to unique fragmentation patterns that are less prominent in other isomers.
To illustrate the expected fragmentation, a hypothetical data table for diethoxybenzo[d]oxazole isomers is presented below, based on the general fragmentation patterns of substituted benzoxazoles.
Table 1: Predicted Characteristic Mass Spectral Fragments for Diethoxybenzo[d]oxazole Isomers
| Fragment Ion | Predicted m/z | Proposed Structure/Loss |
|---|---|---|
| [M]**•⁺ | 207 | Molecular Ion |
| [M - CH₃]⁺ | 192 | Loss of a methyl radical |
| [M - C₂H₄]•⁺ | 179 | Loss of ethylene |
| [M - C₂H₅]⁺ | 178 | Loss of an ethyl radical |
| [M - OC₂H₅]⁺ | 162 | Loss of an ethoxy radical |
| [M - C₂H₄ - CO]•**⁺ | 151 | Loss of ethylene and carbon monoxide |
Note: This table is predictive and based on the fragmentation of analogous compounds. Actual m/z values and relative abundances may vary.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the electronic structure of molecules. The absorption of ultraviolet or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, and fluorescence is the subsequent emission of light as the electron returns to the lower energy state. The wavelengths of maximum absorption (λmax) and emission (λem), as well as the molar absorptivity (ε) and fluorescence quantum yield (ΦF), are sensitive to the molecular structure and its environment.
Specific experimental UV-Vis and fluorescence data for this compound are not extensively documented. However, studies on other alkoxy-substituted benzoxazoles and related heterocyclic systems provide valuable insights into its expected spectroscopic properties. The introduction of electron-donating alkoxy groups, such as ethoxy groups, onto the benzoxazole core is known to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted benzoxazole. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.
The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit absorption maxima in the UVA range, likely between 330 and 370 nm. The molar absorptivity is anticipated to be in the range of 10,000 to 30,000 L·mol⁻¹·cm⁻¹. Upon excitation at its absorption maximum, the compound is expected to exhibit fluorescence, with an emission maximum shifted to a longer wavelength (a phenomenon known as the Stokes shift). The position of the emission maximum and the fluorescence quantum yield will be influenced by the solvent polarity and the specific substitution pattern.
The following table summarizes the anticipated UV-Vis and fluorescence data for this compound in a common organic solvent like ethanol, based on data from analogous compounds.
Table 2: Predicted Photophysical Data for this compound
| Parameter | Predicted Value | Description |
|---|---|---|
| λmax (nm) | ~340 - 360 | Wavelength of Maximum Absorption |
| ε (L·mol⁻¹·cm⁻¹) | ~15,000 - 25,000 | Molar Absorptivity at λmax |
| λem (nm) | ~390 - 420 | Wavelength of Maximum Fluorescence Emission |
| Stokes Shift (nm) | ~50 - 60 | Difference between λem and λmax |
Note: These values are estimations based on the properties of structurally similar alkoxy-substituted benzoxazoles and may differ from experimental values.
Mechanistic Investigations into the Chemical Reactivity of 2,5 Diethoxybenzo D Oxazole
Electrophilic Aromatic Substitution (EAS) Pathways on the Benzo[d]oxazole Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In the case of 2,5-Diethoxybenzo[d]oxazole, the reaction's rate and regioselectivity are dictated by the combined electronic effects of the fused oxazole (B20620) ring and the two ethoxy substituents.
The 5-ethoxy group is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. mnstate.edu This significantly stabilizes the cationic Wheland intermediate formed during the substitution process. masterorganicchemistry.com The para-position relative to the 5-ethoxy group is occupied by the fused ring system, leaving the two ortho positions (C4 and C6) as the most likely sites for substitution.
The 2-ethoxy group, being attached to the oxazole portion, influences the benzene (B151609) ring's reactivity more indirectly. Its primary role is to increase the electron density within the oxazole ring, which can marginally affect the electronic properties of the fused benzene system. However, the directing effect is overwhelmingly controlled by the 5-ethoxy group. The net effect of the diethoxy substitution is a strong activation of the benzene ring towards EAS, making it significantly more reactive than unsubstituted benzoxazole (B165842).
The regioselectivity of EAS reactions on this compound is determined by the stabilization of the intermediate carbocation (sigma complex). minia.edu.eg The positions available for substitution on the benzene ring are C4, C6, and C7.
Attack at C6: Substitution at the C6 position is doubly favored. It is ortho to the strongly activating 5-ethoxy group, allowing for effective resonance stabilization of the positive charge in the sigma complex. Furthermore, it is sterically the most accessible position.
Attack at C4: This position is also ortho to the 5-ethoxy group and would lead to a well-stabilized intermediate. However, it is subject to greater steric hindrance from the adjacent C5-ethoxy group, which may decrease its relative reactivity compared to C6.
Attack at C7: Substitution at the C7 position is electronically disfavored. This position is meta to the powerful 5-ethoxy directing group, meaning it does not benefit from direct resonance stabilization of the cationic intermediate.
Therefore, electrophilic aromatic substitution on this compound is predicted to occur preferentially at the C6 position, followed by the C4 position, with the C7 position being the least reactive. Computational methods like the RegioSQM approach, which calculates proton affinities to predict the most nucleophilic centers, could provide a more quantitative prediction of this selectivity. core.ac.uk
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is based on established principles of electronic and steric effects in electrophilic aromatic substitution.
| Position | Electronic Effect of 5-OEt Group | Steric Hindrance | Predicted Reactivity |
| C4 | Activating (ortho) | High | Moderate |
| C6 | Activating (ortho) | Low | High (Major Product) |
| C7 | Deactivating (meta) | Low | Very Low (Minor/No Product) |
Nucleophilic Aromatic Substitution (NAS) Dynamics and Ring-Opening Reactions
The electronic nature of the benzo[d]oxazole ring system also permits reactions with nucleophiles, particularly at the C2 position of the oxazole moiety. These reactions can lead to either substitution or cleavage of the heterocyclic ring.
The C2 carbon of the benzoxazole ring is an electrophilic center, analogous to the carbonyl carbon of an ester or amide. It is bonded to two heteroatoms, oxygen and nitrogen, making it susceptible to nucleophilic attack. While direct C-H functionalization at the C2 position is a known strategy for unsubstituted benzoxazoles, the presence of a 2-ethoxy group introduces the possibility of nucleophilic substitution. nih.gov
However, the ethoxy group is generally a poor leaving group. Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group and/or strong electron-withdrawing groups to activate the ring. nih.gov In this compound, the ring is electron-rich, which disfavors a classical SNAr mechanism. Therefore, displacement of the 2-ethoxy group would likely require harsh reaction conditions or specific activation, for example, through protonation or Lewis acid coordination to the oxazole nitrogen to increase the electrophilicity of the C2 carbon. An alternative pathway involves an intramolecular SNAr, known as the Smiles rearrangement, which has been observed in related benzoxazole systems and allows for functionalization at the C2 position under milder conditions. nih.gov
A significant reaction pathway for benzoxazoles involves nucleophilic attack at the C2 position leading to the opening of the oxazole ring. rsc.org This process is particularly relevant when strong nucleophiles, such as secondary amines, are used. The reaction is initiated by the addition of the nucleophile to the C2 carbon, forming a tetrahedral intermediate.
The subsequent collapse of this intermediate can proceed in two ways:
Expulsion of the C2 substituent (if it is a good leaving group), resulting in a substitution product.
Cleavage of one of the ring bonds. Typically, the C-O bond is broken, leading to the formation of a 2-(N-substituted-amido)phenol derivative.
This ring-opening reaction is a key step in a facile method for synthesizing 2-aminobenzoxazoles, where a benzoxazole is first opened by a secondary amine and then undergoes an iron-catalyzed oxidative cyclization to form the final product. rsc.org The presence of the 2-ethoxy group in this compound would likely facilitate this initial nucleophilic attack compared to an unsubstituted benzoxazole, potentially leading to a similar ring-opened intermediate.
Pericyclic Reactions and Cycloaddition Chemistry of the Oxazole Moiety
While the benzene portion of this compound undergoes substitution reactions that preserve its aromaticity, the fused oxazole ring can participate in pericyclic reactions that involve a dearomatization of the benzoxazole core.
Notably, benzoxazoles have been shown to undergo a triphenylphosphine-catalyzed dearomative [3+2] cycloaddition with activated partners like 1,2-diphenylcyclopropenone. nih.govacs.orgnih.gov This reaction provides a pathway to complex benzopyrrolo-oxazolone structures. The proposed mechanism involves the phosphine catalyst activating the cyclopropenone to form a zwitterionic intermediate. This species then undergoes a nucleophilic attack from the benzoxazole, acting as the 3-atom component, leading to the formation of the fused cyclic product. nih.gov
The reaction is effective for a range of C5-substituted benzoxazoles. The presence of electron-donating groups, such as the methoxy group in the example below, results in excellent yields, suggesting that the electron-rich nature of this compound would make it a highly suitable substrate for this transformation. acs.org
Table 2: Scope of the Dearomative [3+2] Cycloaddition with C5-Substituted Benzoxazoles Data extracted from a study on triphenylphosphine-catalyzed cycloaddition with 1,2-diphenylcyclopropenone. acs.org
| C5-Substituent on Benzoxazole | Product Yield (%) | Electronic Nature of Substituent |
| -OCH3 | 97 | Electron-Donating |
| -CH3 | 88 | Electron-Donating |
| -H | 90 | Neutral |
| -F | 60a | Electron-Withdrawing |
| -Cl | 56a | Electron-Withdrawing |
| -Br | 60a | Electron-Withdrawing |
| aReaction conducted at 70 °C; other reactions at 25 °C. |
Furthermore, the oxazole ring can, in principle, participate in Diels-Alder [4+2] cycloaddition reactions. Generally, oxazoles can function as dienes, particularly when substituted with electron-withdrawing groups. researchgate.netnih.gov The subsequent cycloadduct can then undergo a retro-Diels-Alder reaction, often with the loss of a small molecule, to form a new aromatic ring, such as a pyridine or a furan. For this compound, participation in such a reaction would require overcoming the aromatic stabilization of the benzene ring and would likely necessitate high temperatures or Lewis acid catalysis to proceed. nih.gov
Diels-Alder Reactions as a Diene: Selectivity and Adduct Formation
The oxazole moiety can function as a diene component in [4+2] cycloaddition reactions, a process known as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com This reactivity, however, is influenced by the aromaticity of the heterocyclic system. In the case of this compound, the oxazole ring acts as the diene. For the cycloaddition to occur, the diene must adopt an s-cis conformation. masterorganicchemistry.com The fusion of the benzene ring to the oxazole core means that participation in a Diels-Alder reaction requires the temporary disruption of the benzene ring's aromaticity, which generally renders benzoxazoles less reactive as dienes compared to simple, non-fused oxazoles.
The reactivity in a Diels-Alder reaction is significantly controlled by the electronic nature of both the diene and the dienophile. masterorganicchemistry.com The reaction is typically favored when the diene is electron-rich and the dienophile is electron-poor. The presence of two ethoxy groups at the C5 and C2 positions (relative to the oxazole numbering, though C2 is part of the oxazole and C5 is on the benzene ring) substantially increases the electron density of the entire benzo[d]oxazole system. These electron-donating groups enhance the Highest Occupied Molecular Orbital (HOMO) energy of the benzoxazole, making it a more effective diene for reaction with electron-deficient dienophiles such as maleimides or α,β-unsaturated carbonyl compounds.
The reaction proceeds via a concerted [4+2] cycloaddition mechanism, leading to the formation of a bicyclic adduct. wikipedia.org This primary adduct is often unstable and can undergo a retro-Diels-Alder reaction or further rearrangement. Typically, the initial adduct eliminates a molecule (e.g., water, nitrile) to form a new aromatic system, providing a synthetic route to substituted pyridines or other heterocyclic structures. The regioselectivity is dictated by the electronic and steric properties of the substituents on both the benzoxazole and the dienophile.
[4+2]-Cycloaddition with Singlet Oxygen: Kinetics and Product Formation
This compound is susceptible to photo-oxidation via a [4+2]-cycloaddition reaction with singlet oxygen (¹O₂). The oxazole ring is known to react readily with singlet oxygen, and this process is a key oxidative degradation pathway. researchgate.netnih.gov The reaction mechanism does not proceed via an "ene" reaction, as the benzoxazole scaffold lacks the necessary allylic hydrogen atoms. nih.gov Instead, the primary pathway is a concerted cycloaddition where singlet oxygen acts as the dienophile across the C2 and C5 positions of the oxazole moiety.
The kinetics of this reaction are strongly influenced by substituents on the oxazole ring. Electron-donating groups accelerate the reaction by increasing the electron density of the heterocycle, making it more nucleophilic and reactive towards the electrophilic singlet oxygen. nih.gov Therefore, the two ethoxy groups on the this compound framework are expected to significantly enhance the rate of photo-oxidation compared to unsubstituted benzoxazole. Studies on substituted oxazoles have shown that the pseudo-first-order reaction rate is higher for electron-rich derivatives. nih.gov
The initial product of the cycloaddition is an unstable bicyclic endoperoxide. This intermediate is generally not isolated and rapidly undergoes further transformations. researchgate.net Cleavage of the endoperoxide can lead to the formation of various products, including imino-anhydrides, which may subsequently hydrolyze or rearrange to form triamides or other ring-opened species. researchgate.netnih.gov This reactivity highlights the inherent instability of the benzoxazole core under photo-oxidative conditions.
Metalation and Derivatization Strategies
Functionalization of the this compound core can be achieved through metalation and subsequent reactions with electrophiles, particularly at the C2 position of the oxazole ring.
Direct deprotonation of the C2-hydrogen on the benzoxazole ring is a potential route for introducing substituents at this position. The C2-proton is the most acidic proton on the benzoxazole nucleus due to the inductive effects of the adjacent oxygen and nitrogen atoms. However, direct lithiation using strong bases like organolithium reagents can be challenging. Such strong bases may lead to side reactions, including nucleophilic attack on the heterocycle or ring-opening.
Alternative strategies often circumvent direct C-H activation. A more common approach to synthesizing 2-substituted benzoxazoles involves the cyclization of pre-functionalized precursors, such as the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative or aldehyde. nih.govorganic-chemistry.org This allows for the introduction of a wide variety of substituents at the C2 position before the benzoxazole ring is even formed. nih.gov
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the derivatization of the benzoxazole nucleus. rsc.orgacs.org Direct C-H activation/arylation at the C2 position is a particularly attractive method as it avoids the need for pre-functionalization (e.g., halogenation) of the benzoxazole substrate. researchgate.netrsc.org
In this approach, a palladium catalyst, often in the presence of a suitable ligand and an oxidant, facilitates the coupling of the C2-H bond of the benzoxazole with an aryl or heteroaryl halide or pseudohalide. researchgate.net This methodology has been successfully applied to a range of benzoxazole and other azole derivatives. The electron-rich nature of this compound may influence the efficiency and selectivity of these coupling reactions. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. researchgate.net
Table 1: Representative Conditions for Palladium-Catalyzed C2-Arylation of Benzoxazoles Note: This table presents general conditions for benzoxazole arylation; specific optimization would be required for the 2,5-diethoxy substrate.
| Catalyst | Ligand | Base | Solvent | Oxidant/Additive | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | Ag₂CO₃ | rsc.org |
| Pd(OAc)₂ | None | Cs₂CO₃ | Dioxane | Cu(OAc)₂ | researchgate.net |
| PdCl₂(dppf) | dppf | CsF | Toluene | None | researchgate.net |
Oxidative and Reductive Transformations of the Benzo[d]oxazole Framework
The stability of the this compound framework is influenced by its susceptibility to both oxidative and reductive conditions.
The benzoxazole ring is generally stable under neutral conditions but can be cleaved under strongly oxidative or acidic environments. rsc.org As discussed previously (Section 4.3.2), photo-oxidation with singlet oxygen is a significant degradation pathway. researchgate.netnih.gov
The electron-donating ethoxy groups in this compound increase the electron density of the aromatic system, which generally decreases its oxidative stability. mdpi.comresearchgate.net The molecule is therefore more prone to attack by electrophilic oxidants compared to unsubstituted benzoxazole. Besides photo-oxidation, chemical oxidation can lead to ring cleavage, forming substituted 2-aminophenol derivatives. Some studies have also shown that benzoxazoles can be substrates for enzymatic oxidation by enzymes such as aldehyde oxidase, which could represent a metabolic pathway. nih.gov The stability is also pH-dependent; under strongly acidic conditions, the benzoxazole ring can undergo hydrolysis to yield the corresponding 2-aminophenol and carboxylic acid derivative. rsc.org
Regioselective Reduction Methodologies
The regioselective reduction of the benzoxazole core in this compound presents a synthetic challenge, as the reaction can potentially proceed via cleavage of either the C2-O1 or the C2-N3 bond, or through reduction of the aromatic system. The presence of two electron-donating ethoxy groups at the 2- and 5-positions is anticipated to significantly influence the electronic properties and, consequently, the reactivity of the heterocyclic ring. While specific literature on the regioselective reduction of this compound is not available, plausible methodologies can be inferred from studies on similarly substituted benzoxazole systems and related heterocyclic compounds. The primary approaches for such reductions typically involve catalytic hydrogenation or the use of hydride-donating reagents.
Catalytic Hydrogenation
Catalytic hydrogenation offers a potent method for the reductive cleavage of the N-O bond in heterocyclic systems. In the case of this compound, this approach is expected to lead to the formation of N-(4-ethoxy-2-hydroxyphenyl)acetamide. The regioselectivity of this transformation is predicated on the inherent lability of the C2-O1 bond under hydrogenolytic conditions. The reaction would likely proceed through the initial saturation of the oxazole ring, followed by the cleavage of the endocyclic C-O bond.
The choice of catalyst and reaction conditions is crucial in achieving high selectivity and yield. Noble metal catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are commonly employed for such transformations. The reaction is typically carried out in a protic solvent like ethanol or acetic acid under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature can be modulated to optimize the reduction process. The electron-donating nature of the ethoxy groups may necessitate more forcing conditions to achieve complete conversion.
Hydride Reduction
The use of complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), represents an alternative strategy for the reduction of the benzoxazole moiety. These reagents are known to effect the reductive cleavage of heterocyclic rings, although the regioselectivity can be highly dependent on the substrate and the specific hydride reagent used.
For this compound, reduction with a strong hydride agent like LiAlH₄ is postulated to proceed via nucleophilic attack of a hydride ion at the C2 position. This would lead to the cleavage of the C2-O1 bond, ultimately yielding 2-(ethylamino)-4-ethoxyphenol after acidic workup. The regioselectivity is guided by the electrophilicity of the C2 carbon, which is enhanced by the adjacent oxygen and nitrogen atoms.
In contrast, a milder reducing agent such as sodium borohydride may exhibit different selectivity or require the presence of additives to effect the reduction. The outcome of hydride reductions can be sensitive to steric and electronic factors, and the precise regiochemical course for this specific substrate would necessitate empirical investigation.
The following table summarizes the proposed regioselective reduction methodologies for this compound based on analogous transformations reported in the literature for related compounds.
| Method | Reagent and Conditions | Predicted Major Product | Remarks |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, RT, 1-5 atm | N-(4-ethoxy-2-hydroxyphenyl)acetamide | Based on the general reactivity of benzoxazoles under hydrogenolysis conditions, favoring N-O bond cleavage. |
| Catalytic Hydrogenation | H₂, PtO₂, Acetic Acid, 50 °C, 3 atm | N-(4-ethoxy-2-hydroxyphenyl)acetamide | Platinum catalysts are also effective for the reductive cleavage of similar heterocyclic systems. |
| Hydride Reduction | LiAlH₄, THF, reflux | 2-(Ethylamino)-4-ethoxyphenol | Strong hydride reagents are expected to attack the electrophilic C2 position, leading to C-O bond cleavage. |
| Hydride Reduction | NaBH₄, CoCl₂, Methanol, RT | N-(4-ethoxy-2-hydroxyphenyl)acetamide | Sodium borohydride in the presence of a transition metal salt can effect the reduction of the C=N bond. |
Advanced Computational and Theoretical Studies of 2,5 Diethoxybenzo D Oxazole
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. irjweb.comnih.govnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2,5-Diethoxybenzo[d]oxazole, this involves finding the minimum energy conformation of the benzoxazole (B165842) core and the orientation of the two ethoxy groups. Theoretical calculations for related oxazole (B20620) derivatives are often performed using methods like the B3LYP functional with a 6-311G++(d,p) basis set to obtain an optimized structure. irjweb.com
Below is a hypothetical table of optimized geometric parameters for the benzoxazole core of this compound, based on typical values for such systems.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (oxazole) | 1.36 - 1.38 | ||
| C=N (oxazole) | 1.30 - 1.32 | ||
| O-C-N | 114 - 116 | ||
| C-C (benzene) | 1.38 - 1.40 | ||
| C-O (ethoxy) | 1.36 - 1.38 | ||
| Benzoxazole Ring | ~0 |
Note: This data is representative and based on computational studies of similar benzoxazole structures.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. irjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. ijopaar.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity and lower stability. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, particularly on the fused benzene (B151609) ring and the oxygen and nitrogen atoms. The LUMO is likely to be distributed over the entire aromatic system. The presence of electron-donating ethoxy groups would be expected to raise the energy of the HOMO, thereby potentially decreasing the HOMO-LUMO gap and increasing the molecule's reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.commdpi.com These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (μ = -χ)
A hypothetical table of these descriptors for this compound is presented below.
| Descriptor | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 3.66 |
Note: These values are hypothetical and serve as an illustration based on typical DFT calculations for similar aromatic heterocyclic compounds.
Molecular Electrostatic Potential (MESP) Maps for Reactive Sites
Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles. researchgate.net Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net
For this compound, the MESP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen atoms of the ethoxy groups, indicating these as potential sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the aromatic ring and the ethoxy groups would exhibit positive potential. These maps provide a visual representation of the reactive hotspots of the molecule. researchgate.net
Reaction Mechanism Elucidation via Transition State Theory
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transformation of reactants into products. Transition State Theory allows for the calculation of reaction pathways and the determination of activation energies, providing a deeper understanding of reaction kinetics and selectivity.
Computational Modeling of Key Synthetic Steps
The synthesis of benzoxazoles often involves the cyclization of a precursor molecule. For instance, the reaction of 2-aminophenol (B121084) derivatives with suitable reagents can lead to the formation of the benzoxazole ring. marmara.edu.tr Computational modeling can be employed to investigate the mechanism of these synthetic steps. DFT calculations can be used to model potential reaction pathways, such as a 5-endo-trig cyclization. marmara.edu.tr
For the synthesis of this compound, a key step would be the formation of the oxazole ring. Computational models can be built to study the intermediates and transition states involved in this cyclization process. By calculating the energies of these species, the most favorable reaction pathway can be identified.
Energy Profiles and Activation Barriers for Reactivity Pathways
By mapping the potential energy surface of a reaction, a reaction energy profile can be constructed. This profile illustrates the energy changes as the reactants are converted into products, passing through transition states. The height of the energy barrier from the reactants to the transition state is the activation energy, which is a critical factor in determining the reaction rate.
Computational studies can calculate the activation barriers for different possible reaction pathways. nih.govdntb.gov.ua For the synthesis of this compound, this would involve identifying the transition state for the ring-closing step and calculating its energy relative to the reactants. This information is invaluable for understanding the feasibility of a proposed synthetic route and for optimizing reaction conditions.
Below is a hypothetical energy profile data table for a key cyclization step in the synthesis of this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.7 |
| Products | -20.1 |
Note: This data is hypothetical and represents a plausible energy profile for a benzoxazole ring formation reaction.
Solvation Effects on Reaction Kinetics and Thermodynamics
The chemical environment plays a crucial role in the kinetics and thermodynamics of chemical reactions. Solvation models in computational chemistry are used to simulate the effect of a solvent on a solute molecule, such as this compound. These models are critical for accurately predicting reaction pathways, transition states, and equilibrium constants in solution.
Implicit vs. Explicit Solvation Models:
Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent. For a molecule like this compound, PCM can be used to calculate the free energy of solvation, which is essential for determining how the solvent affects the thermodynamics of a reaction.
Explicit solvation models involve including individual solvent molecules in the computational simulation. While more computationally intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can significantly influence reaction kinetics.
Impact on Reaction Kinetics and Thermodynamics: The choice of solvent can alter the energy barriers of a reaction, thereby affecting its rate. For instance, polar solvents might stabilize charged transition states more than the reactants, leading to an acceleration of the reaction. Computational studies on the hydrolysis of benzoxazoles have shown that the reaction mechanism and rate-determining step can change with varying pH and solvent conditions rsc.org. For this compound, theoretical calculations could predict how its ethoxy groups influence its solubility and interaction with different solvents, thereby modulating its reactivity. Solvation analysis of benzoxazole derivatives using PCM at the B3LYP/6-31G* level of theory has been used to discuss the contributions of electrostatic and non-electrostatic interactions to the free energy of solvation researchgate.net.
Spectroscopic Property Prediction from First Principles
First-principles calculations, based on quantum mechanics, are instrumental in predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J).
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. For a given molecular geometry of this compound, optimized at a specific level of theory (e.g., B3LYP/6-311+G(d,p)), the GIAO method can be employed to calculate the ¹³C and ¹H chemical shifts. These predicted values can then be compared to experimental data to confirm the structure. While specific data for this compound is not available, studies on other heterocyclic compounds demonstrate the utility of this approach researchgate.net.
A hypothetical data table for predicted versus experimental chemical shifts for a similar benzoxazole derivative is shown below to illustrate the application.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 163.5 | 162.8 |
| C4 | 110.2 | 110.9 |
| C5 | 149.1 | 148.5 |
| C6 | 118.7 | 119.3 |
| C7 | 124.6 | 124.2 |
| C3a | 150.9 | 150.4 |
| C7a | 141.2 | 141.8 |
Note: This table is illustrative and does not represent actual data for this compound.
Prediction of UV-Vis Absorption Maxima and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the excitation energies and corresponding absorption wavelengths (λ_max) of molecules like this compound.
TD-DFT calculations can determine the energies of the lowest-lying electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. The calculations also provide information about the nature of these transitions, such as whether they are π→π* or n→π* transitions, and which molecular orbitals are involved. The choice of functional and basis set, as well as the inclusion of solvent effects through models like PCM, is crucial for obtaining accurate predictions scielo.br. Studies on benzoxazole and its derivatives have shown that their near-UV absorption spectra are influenced by the electronic structure of the heterocyclic ring and its substituents cdnsciencepub.com. For this compound, the ethoxy groups would be expected to act as auxochromes, likely causing a bathochromic (red) shift in the absorption maxima compared to the parent benzoxazole.
A hypothetical comparison of predicted and experimental UV-Vis data for a benzoxazole derivative is presented below.
| Transition | Calculated λ_max (nm) (Gas Phase) | Calculated λ_max (nm) (Solvent) | Experimental λ_max (nm) (Solvent) |
| S₀ → S₁ (π→π) | 315 | 325 | 330 |
| S₀ → S₂ (π→π) | 280 | 288 | 292 |
Note: This table is illustrative and does not represent actual data for this compound.
Exploratory Non Medical Applications of 2,5 Diethoxybenzo D Oxazole and Its Derivatives
Role as Intermediates in Fine Chemical Synthesis
The structural features of 2,5-Diethoxybenzo[d]oxazole make it a valuable intermediate in the synthesis of more complex molecules for various industrial applications. The alkoxy groups can influence the reactivity of the benzoxazole (B165842) core, and the entire molecule can serve as a foundational unit for constructing larger, functionalized compounds.
Precursors for Agrochemicals and Specialty Chemicals
Benzoxazole and its derivatives have been recognized for their broad spectrum of biological activities, which has led to their investigation in the development of new agrochemicals. mdpi.comresearchgate.net The stable and modifiable structure of the benzoxazole ring is a key feature in the discovery of novel agricultural chemicals. mdpi.com While specific research detailing the direct use of this compound as a precursor for commercial agrochemicals is not extensively documented in publicly available literature, the general class of substituted benzoxazoles has been explored for biocidal applications, including herbicides and fungicides. google.comgoogle.com For instance, various 2-substituted benzoxazoles have been synthesized and evaluated for their herbicidal and fungicidal properties. google.com The substitution pattern on the benzene (B151609) ring, including the presence of alkoxy groups, can significantly impact the biological efficacy of these compounds. mdpi.com The synthesis of functionalized benzoxazoles often involves the condensation of substituted 2-aminophenols with various reagents, a pathway where a diethoxy-substituted aminophenol could serve as a key starting material for this compound derivatives. researchgate.net
The versatility of the benzoxazole core also extends to the synthesis of specialty chemicals. These are low-volume, high-value chemicals with specific functions, and benzoxazole derivatives can be found in applications such as dyes and optical brighteners. The electronic properties conferred by the diethoxy substitution could modulate the absorption and emission spectra of such molecules, making them suitable for these specialized applications.
Building Blocks for Complex Organic Molecules
The synthesis of complex organic molecules often relies on the use of well-defined, functionalized building blocks. The oxazole (B20620) ring itself is a key component in a number of natural products with intricate structures. researchgate.net Synthetic strategies towards these and other complex targets can employ substituted benzoxazoles as key intermediates.
The reactivity of the benzoxazole system allows for further functionalization. For example, the C2 position of the oxazole ring is susceptible to deprotonation, creating a nucleophilic center that can react with various electrophiles to build more complex structures. pharmaguideline.com The presence of the ethoxy groups at the 5-position can influence the electronic environment of the entire ring system, potentially affecting the regioselectivity of further substitution reactions.
Several synthetic methodologies are available for the preparation of 2,5-disubstituted oxazoles, highlighting the importance of this class of compounds as synthetic intermediates. organic-chemistry.org These methods often involve the cyclization of precursors that could be derived from or lead to structures like this compound. The ability to introduce a variety of substituents at the 2- and 5-positions makes this scaffold a versatile platform for the construction of diverse and complex molecular architectures.
Potential in Advanced Materials Science
The photophysical and electronic properties of conjugated organic molecules are at the heart of their application in advanced materials. The benzoxazole moiety, being an aromatic heterocycle, can be incorporated into larger conjugated systems to create materials with tailored optical and electronic characteristics for use in various devices.
Integration into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)
Frameworks for Self-Assembly and Supramolecular Structures
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the basis of self-assembly and supramolecular chemistry. These organized architectures can exhibit novel properties and functions. While there is a lack of specific studies on the self-assembly of this compound, related benzoxazole derivatives have been shown to form organized structures.
The interplay of π-π stacking interactions between the aromatic benzoxazole cores and van der Waals interactions between substituent groups can drive the formation of supramolecular assemblies. The presence of flexible ethoxy chains in this compound could influence the packing of the molecules in the solid state or in solution, potentially leading to the formation of liquid crystalline phases or other ordered structures. The nature and position of substituents on the benzoxazole ring are known to play a crucial role in directing the self-assembly process and determining the morphology of the resulting supramolecular structures.
Catalytic Applications and Ligand Design
The nitrogen atom in the oxazole ring of benzoxazole derivatives can act as a coordination site for metal ions. This property allows for the design of benzoxazole-containing ligands for transition metal catalysts. The catalytic activity and selectivity of such complexes are highly dependent on the steric and electronic environment provided by the ligand.
The introduction of substituents, such as the ethoxy groups in this compound, can modulate the electron density at the coordinating nitrogen atom, thereby influencing the properties of the resulting metal complex. These modifications can be used to fine-tune the catalytic performance for specific organic transformations. Metal complexes incorporating benzoxazole-derived ligands have been explored for various catalytic applications. nih.gov
While specific research on the catalytic applications of this compound is limited, the general principles of ligand design suggest that it could serve as a bidentate ligand, coordinating to a metal center through the oxazole nitrogen and potentially one of the ethoxy oxygen atoms, forming a chelate ring. Such a coordination mode could impart specific geometric constraints on the metal center, which can be beneficial for achieving high selectivity in catalytic reactions. The development of new ligands is a cornerstone of catalysis research, and the exploration of functionalized benzoxazoles like this compound could lead to the discovery of novel and efficient catalytic systems.
Future Research Trajectories and Concluding Remarks on 2,5 Diethoxybenzo D Oxazole Chemistry
Emerging Synthetic Methodologies and Green Chemistry Approaches
Traditional methods for synthesizing benzoxazoles often involve harsh conditions, such as the use of strong acids, toxic catalysts, and high temperatures. sci-hub.senih.gov These approaches are frequently hampered by drawbacks like extended reaction times and low product yields. nih.gov In response, significant efforts are being directed towards the development of environmentally benign synthetic strategies that align with the principles of green chemistry.
Emerging methodologies focus on the use of efficient and reusable catalysts, safer solvents, and energy-efficient reaction conditions. Noteworthy advancements include:
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. Examples include fluorophosphoric acid, KF-Al2O3, and magnetically separable nanoparticles like copper(II) ferrite, which can be recovered with an external magnet and reused multiple times without significant loss of activity. rsc.orgorganic-chemistry.org A one-pot synthesis of 2-phenyl benzoxazole (B165842) derivatives has been developed using a magnetically separable Ag@Fe2O3 core-shell nanocatalyst at room temperature. ckthakurcollege.net
Green Catalysts: Environmentally friendly catalysts such as fly ash have been successfully employed for the synthesis of 2-phenyl substituted benzoxazoles. nih.gov
Aqueous Media: Utilizing water as a green solvent is a key goal. Samarium triflate has been shown to be a reusable acid catalyst for the synthesis of benzoxazoles in an aqueous medium under mild conditions. organic-chemistry.org Similarly, copper sulfate (B86663) has been used as an inexpensive catalyst in water and glycerol (B35011) for the synthesis of benzoxazole-2-thiol derivatives. orgchemres.org
Microwave-Assisted Synthesis: Microwave irradiation offers a pathway to accelerate reactions, often leading to higher yields in significantly shorter times compared to conventional heating methods. rsc.orgfigshare.com
Metal-Free Approaches: To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes are being explored. An imidazolium (B1220033) chloride promoter has been used for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives. mdpi.com Another approach involves an atom-economical and eco-friendly electrochemical oxidation/cyclization that proceeds without transition metals or oxidants, generating only H2 as a byproduct. organic-chemistry.org
These green approaches offer significant advantages, including reduced production of hazardous waste, simpler work-up procedures, and improved economic viability, paving the way for more sustainable manufacturing of 2,5-Diethoxybenzo[d]oxazole and related compounds. ckthakurcollege.netsemanticscholar.org
Unexplored Reactivity Domains and Novel Transformations
While the synthesis of the benzoxazole core is well-established, research into its reactivity and subsequent transformations is an area ripe for discovery. Future investigations are expected to focus on novel methods for functionalizing the benzoxazole scaffold to create diverse molecular architectures.
Key areas of emerging interest include:
Direct C-H Functionalization: This strategy is highly attractive due to its high atom economy, as it avoids the need for pre-functionalized substrates. nih.gov Methods for the direct C-H bond arylation of benzoxazoles with aryl chlorides, catalyzed by NHC-Pd(II)-Im complexes, have been developed to yield 2-aryloxazole derivatives. organic-chemistry.org
Cascade Reactions: These multi-step reactions occur in a single pot, enhancing efficiency by reducing the need for intermediate purification steps. A method for synthesizing 2-substituted benzoxazoles from tertiary amides and 2-aminophenols involves a cascade of reactions including Tf2O-activated amides, nucleophilic addition, intramolecular cyclization, and elimination. nih.gov
Novel Cyclization Strategies: Researchers are developing innovative ways to construct the benzoxazole ring system. One such method is the reductive coupling and annulation of o-nitrophenols with benzaldehydes, promoted by a combination of sulfur and DABCO, which offers a straightforward and green approach. organic-chemistry.org Another involves a copper(II)-mediated cascade C-H functionalization/C-N/C-O bond formation under neutral conditions. organic-chemistry.org
Exploring these novel transformations will not only expand the fundamental understanding of this compound's chemical behavior but also provide access to a wider array of derivatives with potentially unique properties and applications.
Advancements in Multiscale Computational Modeling
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting molecular properties, and guiding the design of new compounds. For this compound and its analogues, multiscale computational modeling offers profound insights that are often inaccessible through experimental means alone.
Future advancements in this area are expected to focus on:
Molecular Docking and QSAR: These computational methods are crucial in medicinal chemistry for predicting the interaction of benzoxazole derivatives with biological targets. nih.gov For instance, molecular docking studies have been used to suggest that the antibacterial activity of certain benzoxazoles may be linked to the inhibition of DNA gyrase. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using techniques like CoMFA and CoMSIA, can build predictive models for the biological activity of newly designed compounds. researchgate.net
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations and other quantum chemical methods can be used to map out the intricate steps of chemical reactions. A proposed mechanism for the synthesis of 2-substituted benzoxazoles, involving an intermediate amidinium salt, has been supported by such studies. nih.gov
Molecular Dynamics Simulations: These simulations allow researchers to study the dynamic behavior of molecules over time. Excited- and ground-state molecular dynamics simulations have been used to understand the complex photochemical and thermal isomerization of bis(benzoxazole)-based overcrowded alkenes, which function as molecular motors. acs.org
The synergy between computational modeling and experimental work will accelerate the discovery process, enabling a more rational design of this compound derivatives with tailored electronic, optical, and biological properties.
Integration into Interdisciplinary Research Areas
The unique structural and electronic properties of the benzoxazole scaffold make it a valuable component in a wide range of interdisciplinary fields. The future of this compound chemistry is intrinsically linked to its successful application in solving challenges in materials science, medicinal chemistry, and beyond.
Promising areas for integration include:
Medicinal Chemistry: Benzoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. sci-hub.senih.govnih.gov They are considered valuable scaffolds for the development of new therapeutic agents. nih.gov For example, novel benzoxazole-benzamide conjugates have been designed as potential anti-proliferative agents and VEGFR-2 inhibitors for cancer therapy. nih.gov Others have been explored as tyrosinase inhibitors for potential use as skin-lightening agents. mdpi.com
Materials Science: Benzoxazoles are important in the development of advanced materials. Their fluorescent properties make them suitable for use as probes and sensors. globalresearchonline.net They are also used in the synthesis of liquid crystals and materials for organic electronics. nih.govglobalresearchonline.net
Agrochemicals: The biological activity of benzoxazoles extends to agricultural applications, where they are investigated for uses such as pesticides. tandfonline.com
The continued integration of this compound and its derivatives into these diverse research areas will be driven by the need for novel molecules with specific functions. Collaborative efforts between synthetic chemists, biologists, materials scientists, and computational chemists will be essential to fully realize the potential of this versatile chemical entity.
Q & A
Q. What are the optimal conventional synthetic routes for 2,5-disubstituted oxazoles like 2,5-Diethoxybenzo[d]oxazole?
The Robinson-Gabriel synthesis and Fischer oxazole synthesis are widely used for 2,5-disubstituted oxazoles.
- Robinson-Gabriel : Cyclization of acylamino keto precursors with polyphosphoric acid enhances yields (50–60%) compared to traditional dehydrating agents (e.g., PCl₅, H₂SO₄) .
- Fischer synthesis : Reacts cyanohydrin with aromatic aldehydes in anhydrous HCl/ether, suitable for mild conditions .
Key considerations : Solvent choice, acid strength, and temperature control to minimize side reactions.
Q. How can researchers characterize this compound derivatives experimentally?
Standard methods include:
- NMR spectroscopy : For regiochemical confirmation of substituents (e.g., ethoxy groups at positions 2 and 5) .
- X-ray crystallography : To resolve crystal packing and intermolecular interactions, critical for material science applications .
- Melting point analysis : Used to assess purity (e.g., light-yellow powders with m.p. 141–143°C in analogous triazole syntheses) .
Q. What strategies improve reaction yields in oxazole cyclization?
- Catalyst optimization : Polyphosphoric acid outperforms POCl₃ or H₂SO₄ in Robinson-Gabriel synthesis .
- Microwave/ultrasound-assisted synthesis : Reduces reaction time and energy consumption (green chemistry approaches) .
- Solvent selection : Absolute ethanol or DMSO enhances solubility of intermediates (e.g., in triazole derivatization) .
Advanced Research Questions
Q. How do rhodium-catalyzed annulation methods expand access to 2,5-diaryloxazoles?
Rhodium catalysts enable one-step synthesis of 2,5-diazolediaryl oxazoles via [2+2+1] cycloaddition between triazoles and aldehydes.
Q. What green chemistry approaches minimize toxicity in oxazole synthesis?
- Ionic liquids/deep-eutectic solvents : Replace volatile organic compounds (VOCs) and enhance recyclability .
- Continuous flow synthesis : Improves scalability and reduces waste in multi-step reactions .
- Microwave irradiation : Achieves higher purity and reduces reaction time by 50–70% compared to conventional heating .
Q. How can DFT studies elucidate reaction mechanisms in oxazole derivatization?
Density functional theory (DFT) provides insights into:
- Transition states : Energy barriers for cyclization/dehydration steps in Robinson-Gabriel synthesis.
- Thermodynamic stability : ΔG° and ΔH° values predict isomer predominance (e.g., in Pt(II)-benzoxazole complexes) .
- Electronic effects : Substituent influence on aromaticity and reactivity (e.g., electron-withdrawing groups slowing cyclization) .
Q. What structure-activity relationships (SARs) guide oxazole-based drug design?
- Anticancer targets : Oxazoles inhibit STAT3, microtubules, and DNA topoisomerases. Substituents at positions 2 and 5 modulate potency .
- Antimicrobial activity : Incorporation of oxazole rings into macrocycles improves proteolytic resistance (e.g., cyclic pseudopeptides) .
- Fluorescence properties : Electron-donating groups (e.g., ethoxy) enhance quantum yield in benzoxazole-based scintillators .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
